Acerogenin M
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Overview
Description
Acerogenin M is a natural product found in Acer nikoense with data available.
Scientific Research Applications
Osteoblast Differentiation Stimulation
Acerogenin A, closely related to Acerogenin M, extracted from Acer nikoense Maxim, promotes osteoblast differentiation. It enhances cell proliferation and alkaline phosphatase activity in osteoblastic cells. Acerogenin A increases the expression of osteoblast differentiation markers and stimulates BMP action through Runx2-dependent and independent pathways (Kihara et al., 2011).
Biosynthesis Exploration
The biosynthesis process of acerogenin A, a diarylheptanoid from Acer nikoense, involves phenylalanine and cinnamic acid as precursors. Understanding the biosynthesis helps in the pharmacological application and synthesis of similar compounds (Inoue et al., 1987).
Neuroprotective Effects
Acerogenin A demonstrates neuroprotective effects against oxidative stress-induced neuronal cell death. It induces heme oxygenase-1 expression in mouse hippocampal HT22 cells, which is crucial in combating oxidative damage in neurodegenerative diseases like Parkinson’s and Alzheimer’s (Lee et al., 2015).
Anti-Inflammatory and Anti-Tumor-Promoting Effects
Acerogenin M, specifically, has been found to exhibit anti-inflammatory and anti-tumor-promoting effects. It inhibits inflammation and shows moderate inhibitory effects against Epstein-Barr virus early antigen activation, highlighting its potential in anti-inflammatory and cancer prevention therapies (Akihisa et al., 2006).
Estrogenic Activity
Acerogenin C from Acer nikoense Maxim displays significant estrogenic activity. It stimulates the proliferation of ER-positive MCF-7 cells, showing potential for preventing or treating postmenopausal complications (Kim et al., 2011).
Na+-Glucose Cotransporter Inhibition
Acerogenins A and B, which are structurally related to Acerogenin M, inhibit the Na+-glucose cotransporter (SGLT). This suggests potential applications in managing conditions like diabetes by regulating glucose absorption (Morita et al., 2010).
properties
Product Name |
Acerogenin M |
---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one |
InChI |
InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2 |
InChI Key |
UACMFCNIYUKDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O |
synonyms |
acerogenin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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